Cas no 89343-06-6 (Triisopropylsilylacetylene)

Triisopropylsilylacetylene (TIPS-acetylene) is a protected acetylene derivative featuring a triisopropylsilyl (TIPS) group. This compound is widely used in organic synthesis as a versatile building block for the introduction of acetylene functionalities under mild conditions. The TIPS group enhances stability, preventing unwanted side reactions while allowing selective deprotection when needed. Its steric bulk improves handling and storage compared to unprotected acetylene derivatives. TIPS-acetylene is particularly valuable in Sonogashira couplings, click chemistry, and the synthesis of complex molecules such as pharmaceuticals, polymers, and advanced materials. The compound’s reliability and compatibility with various reaction conditions make it a preferred choice in synthetic chemistry.
Triisopropylsilylacetylene structure
Triisopropylsilylacetylene structure
商品名:Triisopropylsilylacetylene
CAS番号:89343-06-6
MF:C11H22Si
メガワット:182.37788438797
MDL:MFCD00075452
CID:61255
PubChem ID:2734682

Triisopropylsilylacetylene 化学的及び物理的性質

名前と識別子

    • Ethynyltriisopropylsilane
    • Triisopropylsilylacetylene
    • (triisopropylsilyl)acetylene
    • C11H22Si
    • ethynyl-tri(propan-2-yl)silane
    • ethynyltris(propan-2-yl)silane
    • Silane, ethynyltris(1-methylethyl)-
    • tris(isopropylsilyl)acetylene
    • (Triisopropylsilyl)acetylene, 97%
    • AK114015
    • triisopropylsilylacetylen
    • ethynyltriisopropyl-silane
    • triisopropylsilyl acetylene
    • triisopropylsilyl-acetylene
    • ethynyltri(isopropyl)silane
    • Ethynyl-triisopropyl-silane
    • triisopropyl-silyl-acetylene
    • EBD22
    • (Triisopropyl-silyl)acet
    • Ethynyltris(1-methylethyl)silane (ACI)
    • Ethynyltris(triisopropyl)silane
    • TIPS-acetylene
    • Triisopropylacetylene
    • Triisopropylsilylethyne
    • (Triisopropylsilyl)acetylene,97%
    • MFCD00075452
    • (Triisopropyl-silyl)acetylene
    • T1683
    • PB43763
    • DB-009409
    • EN300-133582
    • CS-W004655
    • STL555412
    • ethynyl(tripropan-2-yl)silane
    • [Tris(isopropyl)silyl]acetylene
    • SY012956
    • 89343-06-6
    • DWX24P8A9S
    • STR09548
    • BBL101616
    • S18000
    • Ethynyltris(1-methylethyl)silane
    • AKOS005257349
    • DTXSID30370445
    • KZGWPHUWNWRTEP-UHFFFAOYSA-N
    • MDL: MFCD00075452
    • インチ: 1S/C11H22Si/c1-8-12(9(2)3,10(4)5)11(6)7/h1,9-11H,2-7H3
    • InChIKey: KZGWPHUWNWRTEP-UHFFFAOYSA-N
    • ほほえんだ: C#C[Si](C(C)C)(C(C)C)C(C)C

計算された属性

  • せいみつぶんしりょう: 182.149077g/mol
  • ひょうめんでんか: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 回転可能化学結合数: 4
  • どういたいしつりょう: 182.149077g/mol
  • 単一同位体質量: 182.149077g/mol
  • 水素結合トポロジー分子極性表面積: 0Ų
  • 重原子数: 12
  • 複雑さ: 159
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

  • 色と性状: 無色透明液体
  • 密度みつど: 0.813 g/mL at 25 °C(lit.)
  • ゆうかいてん: No data available
  • ふってん: 50-52 °C/0.6 mmHg(lit.)
  • フラッシュポイント: 華氏温度:132.8°f< br / >摂氏度:56°C< br / >
  • 屈折率: n20/D 1.4527(lit.)
  • ようかいど: Miscible with organic solvents.
  • PSA: 0.00000
  • LogP: 3.83760
  • ようかいせい: 未確定

Triisopropylsilylacetylene セキュリティ情報

  • 記号: GHS02 GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H226-H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • 危険物輸送番号:UN 1993 3/PG 3
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S36/37/39
  • 危険物標識: Xi
  • セキュリティ用語:3.2
  • リスク用語:R36/37/38
  • ちょぞうじょうけん:Inert atmosphere,2-8°C(BD158652)
  • 包装グループ:III
  • TSCA:N
  • 包装等級:III
  • 危険レベル:3.2

Triisopropylsilylacetylene 税関データ

  • 税関コード:2931900090
  • 税関データ:

    中国税関番号:

    2931900090

    概要:

    その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

    要約:

    2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

Triisopropylsilylacetylene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB118737-100 g
(Triisopropylsilyl)acetylene, 97%; .
89343-06-6 97%
100 g
€382.00 2023-07-20
Enamine
EN300-133582-0.25g
ethynyltris(propan-2-yl)silane
89343-06-6 95%
0.25g
$19.0 2023-02-15
Enamine
EN300-133582-10.0g
ethynyltris(propan-2-yl)silane
89343-06-6 95%
10.0g
$41.0 2023-02-15
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C9996519967-1g
Triisopropylsilylacetylene
89343-06-6 90%(GC)
1g
¥ 94.1 2024-07-19
BAI LING WEI Technology Co., Ltd.
979695-5ML
(Triisopropylsilyl)acetylene, 97%, for synthesis
89343-06-6 97%
5ML
¥ 176 2022-04-26
Enamine
EN300-133582-1.0g
ethynyltris(propan-2-yl)silane
89343-06-6 95%
1g
$0.0 2023-06-07
Oakwood
S18000-25g
(Triisopropylsilyl)acetylene
89343-06-6 98%
25g
$40.00 2024-07-19
Oakwood
S18000-500g
(Triisopropylsilyl)acetylene
89343-06-6 98%
500g
$760.00 2024-07-19
BAI LING WEI Technology Co., Ltd.
SY012956-500g
(Triisopropylsilyl)acetylene
89343-06-6 ≥97%
500g
¥ 3600 2022-04-26
Enamine
EN300-133582-0.05g
ethynyltris(propan-2-yl)silane
89343-06-6 95%
0.05g
$19.0 2023-02-15

Triisopropylsilylacetylene 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium methoxide ,  Benzeneacetic acid, α-diazo-, methyl ester Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-hydroxydirhodium ,  BINAP Solvents: Toluene ;  1 h, 90 °C; 90 °C → rt
リファレンス
Rhodium(I)-Catalyzed Sequential C(sp)-C(sp3) and C(sp3)-C(sp3) Bond Formation through Migratory Carbene Insertion
Xia, Ying; Feng, Sheng; Liu, Zhen; Zhang, Yan; Wang, Jianbo, Angewandte Chemie, 2015, 54(27), 7891-7894

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water
1.2 Reagents: Potassium hydroxide ,  Manganese oxide (MnO2) Solvents: Diethyl ether
リファレンス
Organocatalytic Enantioselective 1,3-Difunctionalizations of Morita-Baylis-Hillman Carbonates
Chen, Zhi-Chao; Chen, Peng; Chen, Zhi; Ouyang, Qin ; Liang, Hua-Ping; et al, Organic Letters, 2018, 20(19), 6279-6283

ごうせいかいろ 3

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  rt; 4 h, rt; overnight, rt
リファレンス
Silylation of Alcohols, Phenols, and Silanols with Alkynylsilanes - an Efficient Route to Silyl Ethers and Unsymmetrical Siloxanes
Kucinski, Krzysztof; Stachowiak, Hanna ; Hreczycho, Grzegorz, European Journal of Organic Chemistry, 2020, 2020(26), 4042-4049

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  Hydrotetrakis(triphenylphosphine)rhodium Solvents: Acetone ;  1 h, reflux
リファレンス
Equilibrating C-S Bond Formation by C-H and S-S Bond Metathesis. Rhodium-Catalyzed Alkylthiolation Reaction of 1-Alkynes with Disulfides
Arisawa, Mieko; Fujimoto, Kenji; Morinaka, Satoshi; Yamaguchi, Masahiko, Journal of the American Chemical Society, 2005, 127(35), 12226-12227

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Methanol
リファレンス
Biphenyldialkylsilyl chlorides: reagents for the formation of crystalline derivatives of small terminal alkynes
Anthony, John; Diederich, Francois, Tetrahedron Letters, 1991, 32(31), 3787-90

ごうせいかいろ 6

はんのうじょうけん
リファレンス
Silicon-directed Nazarov reactions. III. Stereochemical and mechanistic considerations
Jones, Todd K.; Denmark, Scott E., Helvetica Chimica Acta, 1983, 66(8), 2397-411

ごうせいかいろ 7

はんのうじょうけん
リファレンス
Selenium-π-Acid Catalyzed Oxidative Functionalization of Alkynes: Facile Access to Ynones and Multisubstituted Oxazoles
Liao, Lihao; Zhang, Hang; Zhao, Xiaodan, ACS Catalysis, 2018, 8(7), 6745-6750

Triisopropylsilylacetylene Raw materials

Triisopropylsilylacetylene Preparation Products

Triisopropylsilylacetylene 関連文献

Triisopropylsilylacetyleneに関する追加情報

Triisopropylsilylacetylene: A Comprehensive Overview

Triisopropylsilylacetylene, also known as TIPS acetylene or 1,1,1-triisopropylsilyl acetylene, is a versatile organosilicon compound with the CAS number 89343-06-6. This compound has garnered significant attention in the fields of organic synthesis, materials science, and catalysis due to its unique chemical properties and reactivity. The molecule consists of an acetylene group (-C≡CH) substituted with a triisopropylsilyl (TIPS) group, which imparts stability and facilitates various chemical transformations.

The TIPS group, which is a bulky silyl protecting group, plays a crucial role in stabilizing the acetylenic moiety. This stabilization allows Triisopropylsilylacetylene to undergo a wide range of reactions that would otherwise be challenging with unprotected acetylenes. Recent studies have highlighted its utility in cross-coupling reactions, such as the Sonogashira coupling, where it serves as an excellent substrate for forming carbon-heteroatom bonds. The use of Triisopropylsilylacetylene in these reactions has been shown to enhance selectivity and yield, making it a valuable tool in modern organic synthesis.

In addition to its role in traditional organic synthesis, Triisopropylsilylacetylene has found applications in the synthesis of complex natural products and bioactive molecules. For instance, researchers have employed this compound in the construction of polycyclic structures, where its reactivity and stability are particularly advantageous. The ability to perform multiple transformations on the same molecule without interfering with other functional groups has made it a preferred choice for synthesizing intricate architectures.

The development of new catalytic systems has further expanded the scope of Triisopropylsilylacetylene. Recent advancements in transition metal catalysis have enabled the use of this compound in enantioselective reactions, paving the way for the asymmetric synthesis of chiral acetylenic compounds. These developments are particularly relevant in drug discovery, where chirality plays a critical role in molecular activity and selectivity.

Beyond organic synthesis, Triisopropylsilylacetylene has also been explored for its potential in materials science. Its ability to undergo controlled polymerization under specific conditions has led to the development of novel siloxane-based polymers with unique mechanical and thermal properties. These materials hold promise for applications in high-performance coatings, adhesives, and electronic devices.

Recent research has also focused on the environmental compatibility and sustainability aspects of using Triisopropylsilylacetylene. Studies have demonstrated that certain reaction conditions can minimize waste generation and improve atom economy when employing this compound. Such findings align with the growing emphasis on green chemistry principles within the scientific community.

In conclusion, Triisopropylsilylacetylene is a multifaceted compound with a wide range of applications across various disciplines. Its unique combination of stability and reactivity makes it an invaluable tool for researchers seeking to tackle complex chemical challenges. As ongoing research continues to uncover new possibilities for this compound, its role in advancing science and technology is expected to grow significantly.

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